4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline

Catalog No.
S12533719
CAS No.
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline

Product Name

4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline

IUPAC Name

4-chloro-N-(cyclopropylmethyl)-3-methoxyaniline

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3

InChI Key

HEXAKCAYKXVBMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCC2CC2)Cl

4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline is a chemical compound with the molecular formula C₁₁H₁₄ClNO and a molecular weight of approximately 211.688 g/mol. It is classified as an aromatic amine due to the presence of an aniline group, which is substituted with both a chloro and a methoxy group. The compound features a cyclopropylmethyl substituent, which contributes to its unique properties and potential biological activities. Its structural formula can be represented as follows:

  • IUPAC Name: 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline
  • CAS Number: 1697231-01-8
  • SMILES Notation: COC1=C(Cl)C=CC(N)=C1

The compound appears as a crystalline or powder form, typically white to cream in color, and has a melting point ranging from 76.5 to 82.5 °C .

Typical for aromatic amines, including:

  • Electrophilic Substitution Reactions: The aromatic ring can react with electrophiles due to the electron-donating effect of the methoxy group.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in appropriate conditions, leading to derivatives with different substituents.
  • Reduction Reactions: The nitro or other reducible groups can be reduced to amines under specific conditions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or improved properties for specific applications.

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives are being explored for their potential in cancer treatment due to their ability to interfere with cellular processes.
  • Enzyme Inhibition: Compounds in this class may act as inhibitors for specific enzymes, impacting metabolic pathways.

Further research is needed to elucidate the specific biological effects of this compound.

Synthesis of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline generally involves several key steps:

  • Formation of the Aniline Derivative: Starting from 4-chloro-3-methoxyaniline, the cyclopropylmethyl group can be introduced via nucleophilic substitution.
  • Cyclization and Functionalization: The cyclopropylmethyl moiety is typically synthesized through cyclopropanation reactions or similar methodologies.
  • Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.

These methods enable the production of this compound in sufficient quantities for research and application purposes.

4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline has potential applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing new drugs or therapeutic agents.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides due to its chemical structure.
  • Material Science: May serve as an intermediate in producing polymers or other materials with specific properties.

The versatility of this compound makes it valuable in both research and industrial applications.

Interaction studies involving 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline focus on its behavior in biological systems and its interactions with other molecules. Key areas include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Investigating how it is metabolized within organisms helps predict its pharmacokinetics and potential toxicity.
  • Receptor Binding Affinity: Assessing its affinity for various receptors can indicate potential therapeutic uses.

Such studies are essential for advancing knowledge about the compound's efficacy and safety.

Similar Compounds

Several compounds share structural similarities with 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline, each exhibiting unique properties:

Compound NameCAS NumberKey Features
4-Bromo-N-(cyclopropylmethyl)-3-methoxyanilineNot availableSimilar structure with bromine substitution
3-Chloro-N-(cyclopropylmethyl)-4-methoxyaniline1156170-95-4Different position of chloro and methoxy
4-Chloro-3-methoxyaniline13726-14-2Lacks cyclopropylmethyl group

These compounds are notable for their varying biological activities and applications, highlighting the importance of functional groups in determining chemical behavior.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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